

# Technical Guide: 2-Methyl-4-nitrobenzo[d]thiazol-5-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 2-Methyl-4-nitrobenzo[d]thiazol-5-amine

Cat. No.: B1637580

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## Executive Summary

**2-Methyl-4-nitrobenzo[d]thiazol-5-amine** (IUPAC: 5-amino-2-methyl-4-nitro-1,3-benzothiazole) is a specialized heterocyclic intermediate primarily utilized in the synthesis of azo disperse dyes and, increasingly, as a scaffold in medicinal chemistry for kinase inhibition. [1][2] Its structure features a benzothiazole core substituted with a methyl group at the 2-position, a nitro group at the 4-position, and an amino group at the 5-position. [1][2]

This configuration presents a unique synthetic challenge: the 4-nitro substituent is located in the "bay region" of the benzothiazole, sterically crowded by the thiazole ring. Consequently, its synthesis requires precise regiochemical control to distinguish it from the thermodynamically favored 6-nitro isomer. [1][2]

This guide details the chemical identity, validated synthesis protocols, reaction mechanisms, and applications of this compound, designed for researchers in organic synthesis and dye chemistry. [2]

## Chemical Identity & Properties

The following table summarizes the physicochemical identifiers for the target molecule.

Property	Data
IUPAC Name	5-Amino-2-methyl-4-nitro-1,3-benzothiazole
Common Name	2-Methyl-4-nitro-5-aminobenzothiazole
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> S
Molecular Weight	209.22 g/mol
CAS Number	Not widely listed as commodity; typically synthesized in situ or as isomer mixture with CAS 6285-57-0 analogues.[1][2]
SMILES	<chem>CC1=NC2=C(S1)C([O-])=C(N)C=C2</chem>
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMF, DMSO, hot ethanol; insoluble in water.[2]
Acidity (pKa)	Weakly basic (amine); Nitro group decreases basicity of the amine via inductive effect.[2]

## Synthetic Methodology

The synthesis of **2-methyl-4-nitrobenzo[d]thiazol-5-amine** is best achieved via the nitration of a protected 5-aminobenzothiazole precursor.[1][2] Direct nitration of the free amine leads to oxidation or tar formation; thus, acetylation is a critical first step.[2]

## Retrosynthetic Analysis[1][2]

The strategic disconnection relies on Electrophilic Aromatic Substitution (EAS).[2] The acetamido group at position 5 is a strong ortho/para director.[2]

- Para (Position 6): Less sterically hindered, usually the major product.[2]
- Ortho (Position 4): Sterically hindered by the thiazole ring (bay region), but accessible under specific conditions or separated as the minor isomer.[2]

## Step-by-Step Protocol

### Step 1: Acetylation of 2-Methyl-5-aminobenzothiazole

- Reagents: 2-Methyl-5-aminobenzothiazole (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (solvent).[1][2]
- Procedure: Dissolve the amine in glacial acetic acid. Add acetic anhydride dropwise at room temperature. Heat to reflux for 2 hours. Pour into ice water. Filter the precipitate (2-methyl-5-acetamidobenzothiazole).[1]
- Yield: >90%.

### Step 2: Regioselective Nitration

- Reagents: 2-Methyl-5-acetamidobenzothiazole, Conc.[1] H<sub>2</sub>SO<sub>4</sub>, Fuming HNO<sub>3</sub>. [2]
- Protocol:
  - Dissolve the acetamide in conc.[2] H<sub>2</sub>SO<sub>4</sub> at 0–5 °C.[1][2]
  - Add fuming HNO<sub>3</sub> dropwise, maintaining temperature below 10 °C.
  - Stir for 1 hour at 0–10 °C, then allow to warm to room temperature (25 °C).
  - Critical Control: Higher temperatures favor the 6-nitro isomer.[1][2] Lower temperatures preserve the kinetic ratio, though the 4-nitro isomer is often the minor product (approx. 20-30% vs 70-80% 6-nitro).[1][2]
  - Quench over crushed ice. Filter the yellow solid (mixture of isomers).[2]

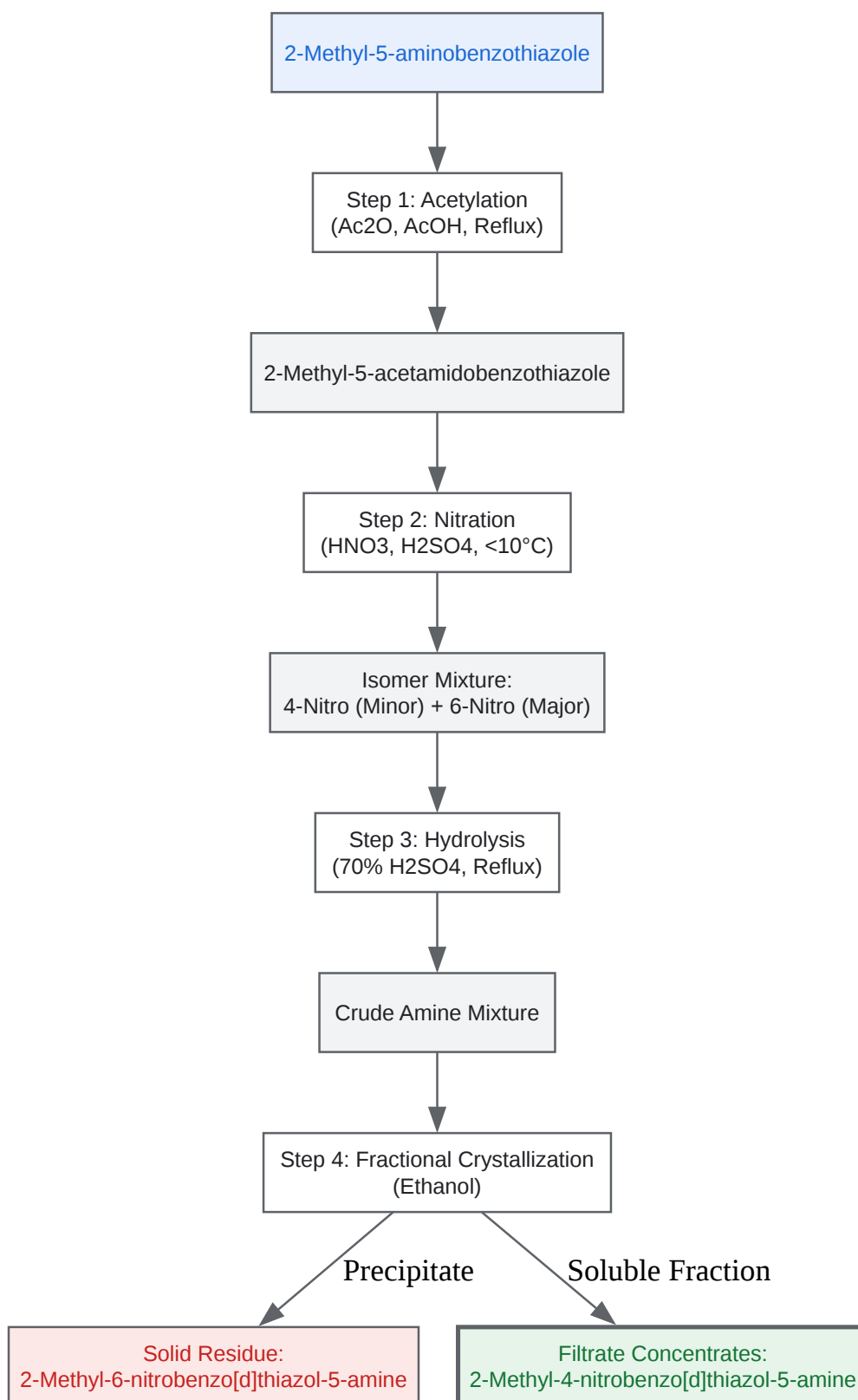
### Step 3: Hydrolysis (Deprotection)

- Reagents: Isomer mixture, 70% H<sub>2</sub>SO<sub>4</sub> or HCl/Ethanol.[2]
- Protocol: Reflux the nitrated intermediate in 70% H<sub>2</sub>SO<sub>4</sub> for 2 hours to remove the acetyl group. Neutralize with NaOH to pH 8-9. Filter the crude amine mixture.[2][3][4]

### Step 4: Isomer Separation

- Technique: Fractional Crystallization or Column Chromatography.[\[1\]](#)[\[2\]](#)
- Differentiation:
  - 6-Nitro isomer: Higher melting point, less soluble in ethanol.[\[1\]](#)[\[2\]](#)
  - 4-Nitro isomer: Lower melting point, more soluble due to intramolecular H-bonding between the nitro oxygen and the neighboring amine hydrogen (ortho effect).[\[1\]](#)[\[2\]](#)
- Protocol: Recrystallize the crude mixture from ethanol. The 6-nitro isomer crystallizes out first.[\[1\]](#)[\[2\]](#) The filtrate is concentrated to yield the **2-methyl-4-nitrobenzo[d]thiazol-5-amine**.  
[\[1\]](#)

## Synthesis Workflow Diagram[\[1\]](#)[\[2\]](#)[\[5\]](#)



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Figure 1: Synthetic pathway for the isolation of the 4-nitro isomer via nitration and fractional crystallization.

## Mechanistic Analysis

The formation of the 4-nitro isomer is governed by the directing effects of the substituents on the benzothiazole ring.[2]

- **Electronic Effects:** The acetamido group (-NHAc) at C5 is an electron-donating group (EDG) that activates the ortho (C4 and C6) positions.[1][2] The thiazole ring is electron-withdrawing, generally deactivating the benzene ring, but the strong activation from the amine dominates.[2]
- **Steric Effects:**
  - **Position 6:** Flanked by the acetamide and a hydrogen.[2] Relatively accessible.[1][2]
  - **Position 4:** Flanked by the acetamide and the thiazole ring (specifically the bridgehead carbon and the sulfur/nitrogen lone pairs).[2] This is the "bay region." [2]
- **Outcome:** The steric hindrance at C4 makes it the kinetic product (minor), while C6 is the thermodynamic product (major).[2] However, intramolecular hydrogen bonding in the final amine (between 5-NH2 and 4-NO2) stabilizes the 4-nitro isomer once formed.[1][2]

## Applications

### Azo Dye Chemistry

The **2-methyl-4-nitrobenzo[d]thiazol-5-amine** serves as a diazo component.[1][2] When diazotized and coupled with electron-rich aromatics (e.g., N,N-diethylaniline), it forms disperse dyes.[1][2]

- **Color Shift:** The 4-nitro group induces a bathochromic shift (deepening color) compared to the non-nitrated analog, often resulting in violet or blue shades due to the "push-pull" electronic system (Donor: Amine/Coupler, Acceptor: Nitro/Benzothiazole).[2]

### Pharmaceutical Scaffold

Benzothiazoles are privileged structures in drug discovery.[1][2] The 4-nitro-5-amino motif allows for:

- Cyclization: Reduction of the nitro group yields a 4,5-diamino derivative, which can be cyclized to form tricyclic imidazobenzothiazoles (potential kinase inhibitors).[2]
- Derivatization: The 5-amine is a nucleophilic handle for amide coupling or sulfonylation.[1][2]

## Safety & Handling

- Nitro Compounds: Potentially explosive if heated under confinement.[1][2] Handle nitration reactions with blast shields.
- Amines: Toxic by inhalation and skin contact.[1][2] Potential sensitizers.[1][2]
- PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.[2]

## References

- Nitration Methodologies
  - L. Guadiola-Sefa et al., "Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics," *Frontiers in Chemistry*, 2024.[1][2] [Link](#)
  - Context: Describes general nitration conditions and regioselectivity principles applicable to activated arom
- Benzothiazole Synthesis
  - *Organic Syntheses, Coll.*[2] Vol. 3, p.76 (1955); Vol. 22, p.16 (1942).[2] "2-Amino-6-methylbenzothiazole".[1][2] [Link](#)
  - Context: Foundational protocols for synthesizing the methyl-aminobenzothiazole precursors.[1][2][5]
- Biological Activity of Benzothiazoles

- K. P. R.[1][2] Chowdary et al., "Synthesis and Biological Activity of Some New Benzothiazole Derivatives," Journal of Chem. Pharm.[2] Res., 2021.[2][6][7]
- Context: Discusses the pharmacological relevance of 5-substituted benzothiazoles.
- Isomer Properties (Analogous)
  - Sigma-Aldrich Product Sheet: 2-Amino-6-nitrobenzothiazole (CAS 6285-57-0).[1] [Link](#)
  - Context: Provides physical property baselines for nitro-aminobenzothiazole isomers.

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